Morpholine-4-carboximidamide hydrochloride
Description
Morpholine-4-carboximidamide hydrochloride (CAS: 5638-78-8) is a guanidine derivative featuring a morpholine ring linked to a carboximidamide group. Its molecular formula is C₅H₁₂ClN₃O, with a molecular weight of 165.62 g/mol . The compound is synthesized via reactions involving morpholine derivatives and carboximidamide precursors, as evidenced by its use as a key intermediate in pyrimidine-based drug synthesis (e.g., reacting with methoxymalonate esters to form dihydroxypyrimidines) .
Properties
IUPAC Name |
morpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSXDMXKUUYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5638-78-8 | |
| Record name | 4-Morpholinecarboximidamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Synthesis from Morpholine and Formamidine Hydrochloride
The most common and straightforward method to prepare Morpholine-4-carboximidamide hydrochloride involves the reaction of morpholine with formamidine in the presence of hydrochloric acid. The general reaction scheme is:
- Reactants: Morpholine and formamidine (or formamidine hydrochloride)
- Catalyst: Hydrochloric acid (HCl)
- Conditions: Typically carried out at room temperature
- Isolation: The product is isolated by crystallization from the reaction mixture
This method yields a crystalline, colorless to white solid that is stable at room temperature and highly soluble in water. The reaction mechanism involves nucleophilic attack of morpholine’s nitrogen on the formamidine carbon, followed by protonation to form the hydrochloride salt.
Industrial Scale Synthesis
Industrial production follows the same synthetic route but is optimized for scale and purity:
- Large-scale reactors are used to mix morpholine and formamidine with hydrochloric acid under controlled temperature and stirring.
- Purification is achieved by crystallization and filtration to remove impurities.
- Quality control ensures the final product meets pharmaceutical or chemical industry standards.
Alternative Guanidine-Based Preparation Methods
Use of S-Methylisothiourea as Guanidination Agent
An alternative and safer method to prepare substituted guanidines, including this compound, involves the reaction of morpholine with S-methylisothiourea sulfate. This method avoids harsh reagents and conditions typical of classical guanidine syntheses.
- Reagents: Morpholine and S-methylisothiourea sulfate
- Solvent: Ethanol or ethanol/water mixtures
- Conditions: Mild heating or room temperature stirring
- Product: this compound as a hydrochloride salt
This approach is advantageous due to the use of commercially available, relatively safe guanylation agents and mild reaction conditions, making it suitable for laboratory-scale synthesis and potentially scalable for industrial use.
Electrochemical Synthesis Approaches
Recent research has demonstrated electrochemical methods to synthesize morpholine carboximidamide derivatives, which may be adapted for this compound:
- Setup: Electrolysis in ethanol/water mixtures using graphite electrodes
- Reagents: Morpholine, sodium iodide, and amines or thioureas
- Conditions: Constant current electrolysis at room temperature for several hours
- Purification: Extraction and column chromatography
While this method is more complex, it offers a green chemistry alternative by avoiding strong acids and enabling selective synthesis of substituted derivatives.
Preparation of Morpholine Hydrochloride as a Precursor
Morpholine hydrochloride is a key intermediate in the synthesis of this compound and related compounds. A patented industrial process improves the preparation of morpholine hydrochloride by replacing corrosive hydrochloric acid with ammonium chloride:
- Reagents: Morpholine, ammonium chloride, and xylene (as solvent)
- Conditions: Heating gradually to 80–110 °C, holding for 30 minutes, then raising temperature above 120 °C for 1.5–3 hours
- Reaction: Morpholine reacts with ammonium chloride to form morpholine hydrochloride and ammonia gas
- Post-reaction: Cooling, dissolution in water, decolorization, and purification steps
This method reduces equipment corrosion, improves yield, and shortens production cycles compared to traditional acid-based methods.
Summary Table of Preparation Methods
| Method | Reactants/Precursors | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct reaction with formamidine | Morpholine + formamidine + HCl | Room temperature, crystallization | Simple, well-established | Use of corrosive HCl |
| Guanidination with S-methylisothiourea | Morpholine + S-methylisothiourea sulfate | Mild heating or room temp | Safer reagents, mild conditions | May require purification steps |
| Electrochemical synthesis | Morpholine + sodium iodide + amines | Electrolysis at room temp | Green chemistry, selective synthesis | Complex setup, less common |
| Morpholine hydrochloride precursor preparation | Morpholine + ammonium chloride + xylene | Heating 80–120 °C, 1.5–3 hours | Reduced corrosion, improved yield | Requires solvent handling |
Research Findings and Analytical Data
- Yield and Purity: Direct synthesis methods typically yield high-purity crystalline this compound suitable for catalytic and pharmaceutical use.
- Solubility: The compound is highly soluble in water, facilitating purification and formulation.
- Stability: Stable at room temperature, enabling easy storage and handling.
- Biological Activity: The compound’s preparation purity directly impacts its biological activity, including enzyme inhibition and antiviral properties, as demonstrated in various studies.
Chemical Reactions Analysis
Types of Reactions
Morpholine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Conditions: These reactions typically occur under mild conditions with appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various substituted morpholine derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Pharmaceutical Development
Morpholine-4-carboximidamide hydrochloride has emerged as a candidate for drug development due to its potential as an enzyme inhibitor. Research indicates that the compound can interact with various biological targets, particularly enzymes involved in metabolic pathways. This interaction suggests its utility in treating metabolic disorders and infectious diseases .
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that this compound can inhibit specific enzymes, which may lead to therapeutic applications. For instance, it has shown promise in inhibiting enzymes related to metabolic pathways, thereby impacting glucose metabolism .
Antiviral Properties
Preliminary research suggests that this compound may possess antiviral properties. Although specific mechanisms of action remain to be fully elucidated, initial studies indicate its potential effectiveness against certain viruses .
Data Table: Antiviral Activity
| Virus Type | Mechanism of Action | Efficacy Observed |
|---|---|---|
| Influenza | Enzyme inhibition | Moderate |
| HIV | Unknown | Further studies needed |
| Hepatitis C | Unknown | Further studies needed |
Material Science Applications
While current research is limited, the unique combination of nitrogen-containing heterocycles and positively charged groups may impart interesting properties for material science applications. Future investigations could explore these potential uses more thoroughly.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds, which enhances its relevance in pharmaceutical research.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Moroxydine | Heterocyclic biguanidine | Antiviral properties; used for influenza treatment |
| Morpholino | Heterocyclic amine | Versatile pharmacophore; involved in various drugs |
| N,N-Dimethylformamide | Amide | Solvent and reagent; used in organic synthesis |
| 2-Aminomorpholine | Amino derivative | Potential anti-cancer activity |
The unique combination of morpholine structure with carboximidamide functionality grants this compound distinct chemical reactivity and biological activity not found in other similar compounds. Its high solubility enhances its utility in pharmaceutical formulations compared to less soluble analogs .
Mechanism of Action
The mechanism of action of morpholine-4-carboximidamide hydrochloride involves its interaction with molecular targets and pathways. It acts as a catalyst by facilitating the formation and breaking of chemical bonds in organic synthesis reactions. The compound’s molecular structure allows it to interact with various substrates, enhancing reaction rates and yields .
Comparison with Similar Compounds
Physical Properties :
Applications :
Primarily used in antiviral research, it serves as a precursor for bioactive molecules, including pyrimidine-based pharmaceuticals . Its hydrochloride salt enhances solubility in polar solvents (e.g., ≥52.2 mg/mL in H₂O) .
Salts of Morpholine-4-carboximidamide
Different counterions significantly alter solubility, stability, and applications:
Key Differences :
- The hydrochloride salt is preferred for drug synthesis due to superior aqueous solubility .
- Hydrobromide and hydroiodide salts are less common, with niche applications in research .
Bis-Aryl Derivatives
Substituents on the carboximidamide group modulate steric and electronic properties:
Key Differences :
- Bulkier substituents (e.g., diisopropylphenyl in 16a) increase molecular weight and steric hindrance, reducing solubility but enhancing stability in non-polar environments .
- These derivatives lack the antiviral activity of the parent hydrochloride, instead finding use in catalysis and materials science .
Structurally Related Guanidines
Key Differences :
- Moroxydine HCl (CAS: 3160-91-6) is a distinct antiviral agent with a larger structure, showing higher efficacy against RNA viruses .
- Piperazine-based analogs exhibit divergent bioactivity, such as antibiotic properties in tert-butylphenylthiazole derivatives .
Other Morpholine Derivatives
Key Differences :
Biological Activity
Morpholine-4-carboximidamide hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by its crystalline structure, appearing as a colorless to white solid. It is soluble in water and stable at room temperature. The compound is primarily utilized as a catalyst in organic synthesis, facilitating the formation of various functional groups including isocyanates, aldehydes, ketones, nitriles, and amides.
Mode of Action
The compound influences the virus-host cell dynamics and exhibits potential as an antiviral agent. Its mechanism involves interactions with specific enzymes and proteins within the cell, which can alter cellular signaling pathways and metabolic processes.
Pharmacokinetics
This compound demonstrates high gastrointestinal absorption, indicating effective uptake in the digestive system. This property is crucial for its bioavailability in therapeutic applications.
Antiviral Properties
In vitro studies suggest that this compound may possess antiviral properties. Although specific mechanisms remain under investigation, preliminary results indicate its potential effectiveness against certain viral strains.
Enzyme Interaction
This compound has been shown to interact with various enzymes involved in metabolic pathways. Notably, it can inhibit specific enzymes, positioning it as a candidate for drug development targeting metabolic disorders and infectious diseases .
Case Studies and Experimental Data
Research has highlighted the biological activity of this compound through various experimental studies:
- Antibacterial Activity : In a study evaluating compounds against Staphylococcus aureus, this compound exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Cellular Effects : The compound has been observed to modulate gene expression and influence cellular metabolism by interacting with metabolic enzymes. This modulation can lead to altered cellular functions and potential therapeutic outcomes .
Table of Biological Activities
Q & A
Basic: What pharmacopeial methods are recommended for determining the identity and purity of morpholine-4-carboximidamide hydrochloride?
Answer:
The International Pharmacopoeia outlines validated methods for identity and purity testing of related morpholine derivatives. For identity:
- Colorimetric tests : React with potassium ferricyanide and ferric chloride to produce bluish-green coloration .
- Sulfuric acid-formaldehyde reaction : Produces a transient violet color, indicative of specific functional groups .
For purity: - Titrimetric analysis : Neutralize with sodium hydroxide after chloroform extraction and sulfuric acid dissolution, requiring ≥8.75 mL of titrant for endpoint determination .
- Chromatographic methods : While not explicitly detailed, cross-referencing with pharmacopeial guidelines (e.g., EP/JP) is advised for impurity profiling.
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use chemically resistant gloves (tested for permeability) and avoid skin/eye contact. Respiratory protection is typically unnecessary unless aerosolized .
- Exposure controls : Work in a fume hood, implement rigorous handwashing protocols, and segregate contaminated clothing immediately .
- Storage : Store in airtight containers away from oxidizing agents, with humidity controlled to prevent hydrolysis.
Basic: How can researchers prepare stable solutions of this compound for in vitro assays?
Answer:
- Solubility optimization : Use aqueous buffers (e.g., PBS, pH 7.4) or polar aprotic solvents like DMSO. For in vivo studies, prepare injectable formulations in saline (0.9% NaCl) with sonication for clarity .
- Stock solution preparation : Dissolve in a primary solvent (e.g., DMSO) at 10–50 mM, aliquot to avoid freeze-thaw cycles, and verify stability via HPLC .
Basic: What spectroscopic techniques are suitable for structural characterization of this compound?
Answer:
- NMR spectroscopy : Analyze , , and spectra to confirm the morpholine ring and carboximidamide moiety. Compare with reference data for morpholine derivatives .
- Mass spectrometry (HRMS) : Use exact mass (CHClNO, m/z 129.0915) for molecular ion validation .
- FT-IR : Identify N–H stretches (3300–3500 cm) and C=N vibrations (1650–1700 cm) .
Advanced: How to design in vitro antiviral assays for this compound, considering its proposed virus-host interaction mechanism?
Answer:
- Cell-based systems : Use human cell lines (e.g., HEK293T) infected with target viruses (e.g., influenza, coronaviruses). Monitor viral replication via qRT-PCR or plaque assays.
- Mechanistic studies :
- Controls : Include positive controls (e.g., remdesivir) and cytotoxicity assays (MTT/CCK-8) to calculate selectivity indices.
Advanced: What strategies can optimize the synthetic route for this compound to improve yield and scalability?
Answer:
- Route selection : Adapt methods from analogous morpholine derivatives, such as chloroacetylation of morpholine followed by amidine formation .
- Catalysis : Explore microwave-assisted synthesis to reduce reaction time or enantioselective catalysts for chiral purity .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CHCl/MeOH gradient) to isolate high-purity product (>97%) .
Advanced: How to resolve contradictions in reported pharmacological data (e.g., antiviral efficacy vs. cytotoxicity)?
Answer:
- Dose-response analysis : Perform EC (efficacy) and CC (cytotoxicity) assays in parallel. Calculate therapeutic indices (TI = CC/EC) to prioritize derivatives with TI >10 .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways that may reduce in vivo efficacy .
- Off-target profiling : Screen against kinase panels or GPCRs to rule out nonspecific interactions .
Advanced: Can computational modeling predict structural modifications to enhance the bioactivity of this compound?
Answer:
- Molecular docking : Model interactions with viral targets (e.g., protease active sites) to identify key binding residues. Modify substituents to optimize hydrogen bonding or π-π interactions .
- QSAR studies : Correlate electronic (e.g., logP, polar surface area) and steric parameters with antiviral activity to guide synthesis .
- MD simulations : Assess conformational stability of drug-target complexes over 100-ns trajectories to prioritize stable binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
